![molecular formula C13H15NO4 B2745945 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid CAS No. 215656-70-5](/img/structure/B2745945.png)

4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid

Vue d'ensemble

Description

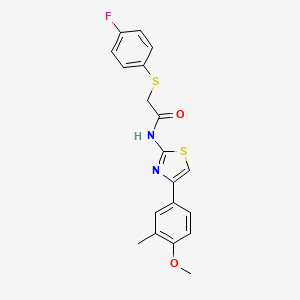

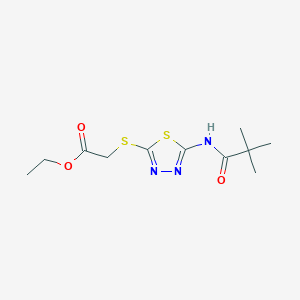

“4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid” is a chemical compound with the molecular formula C13H15NO4 . It has a molecular weight of 249.26 . The IUPAC name for this compound is 4-[2-(1-pyrrolidinyl)ethoxy]benzoic acid .

Molecular Structure Analysis

The molecular structure of “4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is attached to a benzoic acid group through an ethoxy linker .Applications De Recherche Scientifique

- PDE4B Inhibitors : (2-Oxopyrrolidin-1-yl)acetic acid serves as a reagent in the preparation of pyrazolopyridines, which exhibit potential as phosphodiesterase 4B (PDE4B) inhibitors . PDE4B inhibitors are investigated for their anti-inflammatory and cognitive-enhancing effects.

- Structural Analog of Piracetam : Researchers have synthesized 2-[4-(het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides, which are structural analogs of piracetam. Piracetam is known for its nootropic properties, enhancing memory and cognitive function .

- Synthesis of 2-(2-Oxopyrrolidin-1-yl)acetamides : The thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids leads to the formation of 2-(2-oxopyrrolidin-1-yl)acetamides. These compounds are valuable intermediates in organic synthesis .

- Biodegradation of 1-Octylpyrrolidin-2-one : While not directly related to (2-oxopyrrolidin-1-yl)acetic acid, understanding the degradation of related pyrrolidinones sheds light on their environmental fate and potential applications .

- Various Patents : Several patents mention derivatives of (2-oxopyrrolidin-1-yl)acetic acid, highlighting its industrial relevance. These patents cover diverse applications, including pharmaceuticals, chemical processes, and more .

- Academic Dissertations and Scientific Journals : Researchers have explored the synthesis and properties of (2-oxopyrrolidin-1-yl)acetic acid in academic dissertations and scientific journals. These studies contribute to our understanding of its chemistry and potential applications .

Pharmaceutical Research and Drug Development

Neuroscience and Cognitive Enhancement

Organic Synthesis and Medicinal Chemistry

Antibacterial Degradation Studies

Patent Applications and Industrial Uses

Chemical Education and Research

Propriétés

IUPAC Name |

4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12-2-1-7-14(12)8-9-18-11-5-3-10(4-6-11)13(16)17/h3-6H,1-2,7-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBZZVKNXFBYOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCOC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001331200 | |

| Record name | 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203359 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid | |

CAS RN |

215656-70-5 | |

| Record name | 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Butylsulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2745863.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2745866.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methylbenzamide](/img/structure/B2745868.png)

![4-((3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2745871.png)

![N-(4-ethoxyphenyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2745874.png)

![11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]methyl}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)methyl]-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one dihydrate](/img/structure/B2745876.png)

![ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2745877.png)

![3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2745881.png)